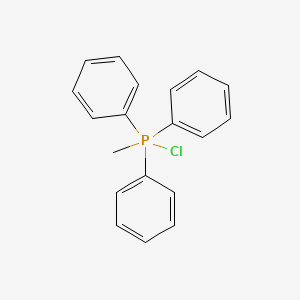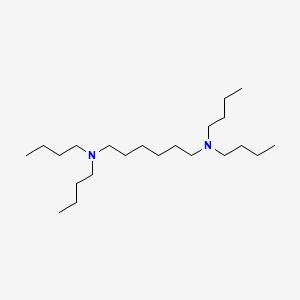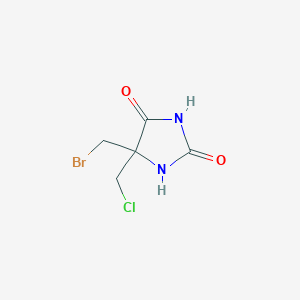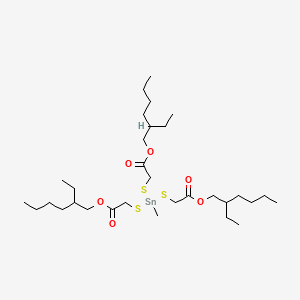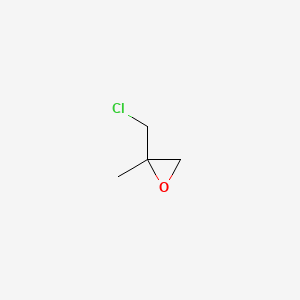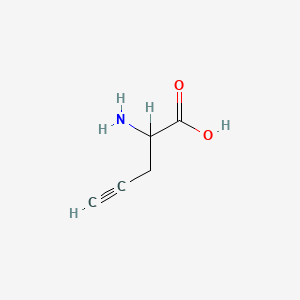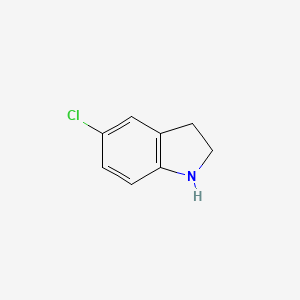
5-氯代吲哚啉
概述
描述
5-Chloroindoline is a chemical compound with the molecular formula C8H8ClN. It is a derivative of indoline, where a chlorine atom is substituted at the 5-position of the indoline ring.
科学研究应用
5-Chloroindoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of 5-Chloroindoline is the DNA polymerase III β subunit, also known as the bacterial sliding clamp . This protein plays a central role in DNA replication and serves as a protein-protein interaction hub with a common binding pocket to recognize linear motifs in the partner proteins .
Mode of Action
It is known that indole derivatives, which include 5-chloroindoline, have a wide spectrum of activities such as antibacterial, antifungal, antitubercular, anticonvulsant, anticancer, and antioxidant . They operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, which are also known as penicillin binding proteins (PBPs), involved in the biosynthesis of cell wall .
Biochemical Pathways
Indole derivatives, including 5-Chloroindoline, affect various biochemical pathways. For instance, they are involved in the shikimate pathway for the biosynthesis of indoles . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The result of 5-Chloroindoline’s action is its potential antimicrobial activity. A series of 5-Chloroindoline derivatives were synthesized and screened for possible antibacterial and antifungal activity . Some of these compounds showed substantially significant activity .
生化分析
Biochemical Properties
The biochemical properties of 5-Chloroindoline are not fully understood due to the limited research available. As an indole derivative, it may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Chloroindoline may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 5-Chloroindoline in laboratory settings. The stability, degradation, and long-term effects on cellular function of indole derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Chloroindoline at different dosages in animal models have not been reported. The dosage effects of indole derivatives have been studied in various animal models .
Metabolic Pathways
Indole derivatives are involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of proteins can be predicted using tools such as CELLO .
准备方法
Synthetic Routes and Reaction Conditions
5-Chloroindoline can be synthesized through several methods. One common method involves the nitration of N-acetyl-indoline at the 5-position, followed by reduction of the nitro group to an amino group. This amino group is then subjected to a Sandmeyer reaction to exchange it with a chlorine atom, followed by saponification of the acetyl group .
Another method involves the condensation of 5-chloroindoline-2,3-dione with hydrazine hydrate in ethanol to afford 5-chloro-3-hydrazonoindolin-2-one .
Industrial Production Methods
Industrial production methods for 5-Chloroindoline are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-Chloroindoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloroindoline-2,3-dione.
Reduction: Reduction reactions can convert it to different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloroindoline-2,3-dione.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted indoline derivatives with different functional groups.
相似化合物的比较
Similar Compounds
5-Bromoindoline: Similar in structure but with a bromine atom instead of chlorine.
5-Fluoroindoline: Contains a fluorine atom at the 5-position.
5-Methylindoline: Has a methyl group at the 5-position.
Uniqueness of 5-Chloroindoline
5-Chloroindoline is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
属性
IUPAC Name |
5-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIVAPEOZDEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180355 | |
| Record name | 5-Chloroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25658-80-4 | |
| Record name | 5-Chloroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)

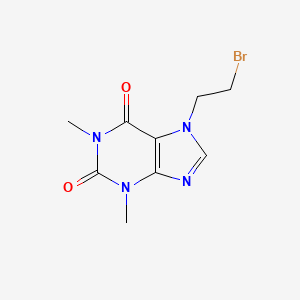
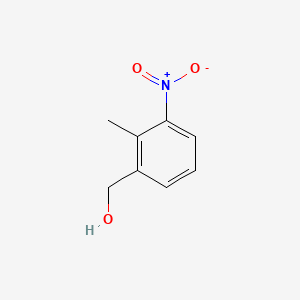
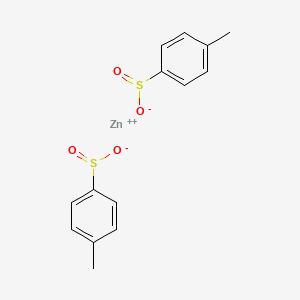

![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)

